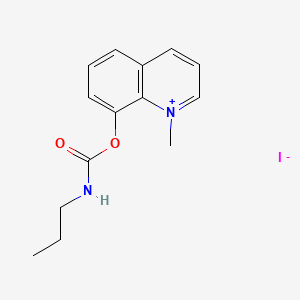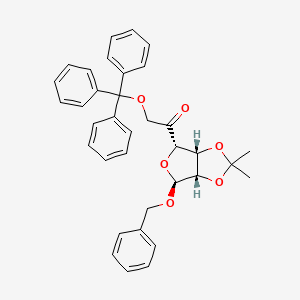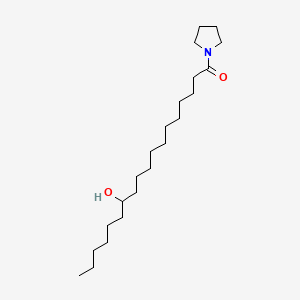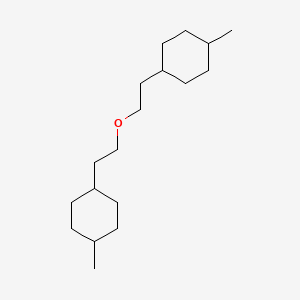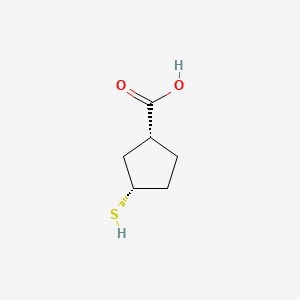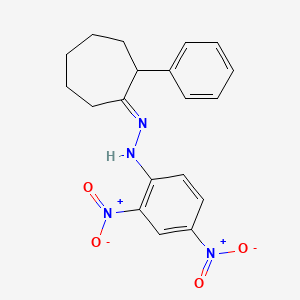
Benzene, 2-chloro-1,4-bis(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,4-bis(1-methylethoxy)benzene is an organic compound with the molecular formula C12H17ClO2. It is a derivative of benzene, where two hydrogen atoms on the benzene ring are substituted with a chlorine atom and two 1-methylethoxy groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,4-bis(1-methylethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dihydroxybenzene (hydroquinone).
Etherification: Hydroquinone undergoes etherification with isopropyl bromide in the presence of a base such as potassium carbonate to form 1,4-bis(1-methylethoxy)benzene.
Chlorination: The final step involves the chlorination of 1,4-bis(1-methylethoxy)benzene using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position of the benzene ring.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-1,4-bis(1-methylethoxy)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,4-bis(1-methylethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylethoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dechlorinated or hydrogenated benzene derivatives.
Applications De Recherche Scientifique
2-Chloro-1,4-bis(1-methylethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,4-bis(1-methylethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and methylethoxy groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobenzene: Similar structure but with two chlorine atoms instead of methylethoxy groups.
1,4-Diethoxybenzene: Similar structure but with ethoxy groups instead of methylethoxy groups.
2-Chloro-1,4-dimethoxybenzene: Similar structure but with methoxy groups instead of methylethoxy groups.
Uniqueness
2-Chloro-1,4-bis(1-methylethoxy)benzene is unique due to the presence of both a chlorine atom and two bulky methylethoxy groups, which confer distinct chemical reactivity and physical properties. This combination allows for specific interactions and applications that are not possible with simpler benzene derivatives.
Propriétés
Numéro CAS |
61886-39-3 |
|---|---|
Formule moléculaire |
C12H17ClO2 |
Poids moléculaire |
228.71 g/mol |
Nom IUPAC |
2-chloro-1,4-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C12H17ClO2/c1-8(2)14-10-5-6-12(11(13)7-10)15-9(3)4/h5-9H,1-4H3 |
Clé InChI |
KHJPWDHXQSXQRM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1)OC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
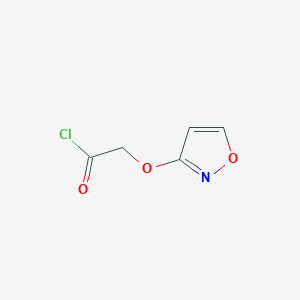
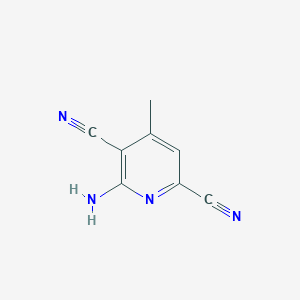
methanone](/img/structure/B13809100.png)

